7-propoxy-4-(trifluoromethyl)-2H-chromen-2-one
Overview
Description
7-propoxy-4-(trifluoromethyl)-2H-chromen-2-one is a synthetic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-propoxy-4-(trifluoromethyl)-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-(trifluoromethyl)-2H-chromen-2-one with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
7-propoxy-4-(trifluoromethyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Alkyl halides and aryl halides in the presence of a base are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various alkyl or aryl substituted derivatives.
Scientific Research Applications
7-propoxy-4-(trifluoromethyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a fluorescent probe due to its photophysical properties.
Biology: Employed in the study of enzyme activities and as a substrate for various biochemical assays.
Medicine: Investigated for its potential anticoagulant and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 7-propoxy-4-(trifluoromethyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its binding affinity to target proteins, thereby increasing its potency.
Comparison with Similar Compounds
Similar Compounds
7-ethoxycoumarin: Similar in structure but with an ethoxy group instead of a propoxy group.
4-methyl-7-hydroxycoumarin: Lacks the trifluoromethyl group but has a similar coumarin backbone.
7-methoxycoumarin: Contains a methoxy group instead of a propoxy group.
Uniqueness
7-propoxy-4-(trifluoromethyl)-2H-chromen-2-one is unique due to the presence of both the propoxy and trifluoromethyl groups, which enhance its chemical stability, photophysical properties, and biological activity compared to other coumarin derivatives.
Properties
IUPAC Name |
7-propoxy-4-(trifluoromethyl)chromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3O3/c1-2-5-18-8-3-4-9-10(13(14,15)16)7-12(17)19-11(9)6-8/h3-4,6-7H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFOYZHESSCNKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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